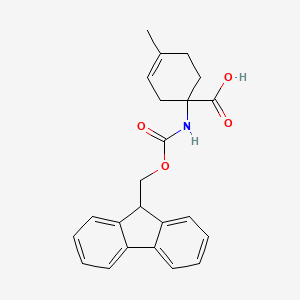
Fmoc-amchec-oh
Vue d'ensemble
Description
1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les dérivés de Fmoc-amchec-oh ont été étudiés comme composants d'hydrogels à base de peptides (PHG). Ces hydrogels sont des matériaux biocompatibles qui peuvent gonfler dans l'eau et présenter un comportement auto-supportant. Les PHG trouvent des applications dans la libération de médicaments, l'ingénierie tissulaire et les outils diagnostiques pour l'imagerie .
- Plus précisément, une série de peptides cationiques amphiphiliques synthétiques (appelés « série K ») contenant des portions dérivatisées de Fmoc ont été proposés comme échafaudages pour des applications de bio-impression. Parmi ceux-ci, l'hydrogel Fmoc-K3 se distingue comme un matériau rigide adapté à l'ingénierie tissulaire, soutenant l'adhésion, la survie et la duplication cellulaires .
- Les dérivés de this compound, en particulier l'hydrogel Fmoc-K3, se sont avérés prometteurs en tant que matériaux pour la bio-impression et l'ingénierie tissulaire. Leur capacité à s'auto-assembler et à former des gels stables en solutions aqueuses les rend attrayants pour la création de structures 3D .
- Contrairement aux gels polymères traditionnels, les hydrogels à base de this compound présentent une sensibilité chimique et physique aux stimuli externes. Cette propriété permet aux chercheurs de concevoir des matériaux intelligents qui peuvent s'adapter à des conditions spécifiques .
- La biocompatibilité intrinsèque des dérivés de this compound les rend adaptés à une utilisation dans des contextes biologiques. Les chercheurs peuvent modifier leurs propriétés en modifiant la séquence peptidique ou en incorporant d'autres groupes fonctionnels .
- Les hydrogels this compound fournissent un environnement physiologiquement pertinent pour les expériences in vitro. Leurs réseaux gonflés à l'eau imitent les tissus naturels et permettent aux chercheurs d'étudier le comportement et les interactions cellulaires .
- Le processus de gélification des dérivés de this compound repose sur un délicat équilibre des forces d'agrégation au sein des séquences peptidiques. Ces forces comprennent les interactions de van der Waals, les liaisons hydrogène et l'empilement π–π. Comprendre ces mécanismes est crucial pour la conception d'hydrogels efficaces .
Hydrogels à Base de Peptides pour les Applications Biomédicales
Matériaux Fonctionnels pour la Bio-impression et l'Ingénierie Tissulaire
Sensibilité Chimique et Physique aux Stimuli
Biocompatibilité et Réglabilité
Environnements In Vitro Physiologiquement Pertinents
Forces d'Agrégation et Processus de Gélification
Mécanisme D'action
Target of Action
The primary target of 1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylcyclohex-3-ene-1-carboxylic acid, also known as Fmoc-amchec-oh, is the amine group of amino acids . The compound is frequently used as a protecting group for amines .
Mode of Action
The compound interacts with its targets by forming a carbamate with the amine group of amino acids . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can also be introduced through other methods such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Biochemical Pathways
The compound plays a significant role in the chemical synthesis of peptides . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
A study on a similar compound, fmoc-phenylalanine (fmoc-f), revealed that it has an oral bioavailability of 65±18% and a suitable pharmacokinetic profile
Result of Action
The result of the compound’s action is the formation of a protected amine group, which is stable under acidic and oxidative conditions . This allows for the synthesis of complex peptides without disturbing the amine group . The Fmoc group is rapidly removed by base, such as piperidine .
Action Environment
The action of this compound is influenced by the environmental conditions. It is stable under acidic and oxidative conditions, but it can be deprotected under mild basic conditions . The compound is also sensitive to reductive conditions . Therefore, the compound’s action, efficacy, and stability are highly dependent on the pH and redox state of the environment.
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-15-10-12-23(13-11-15,21(25)26)24-22(27)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-10,20H,11-14H2,1H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STODQAWDWVVYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


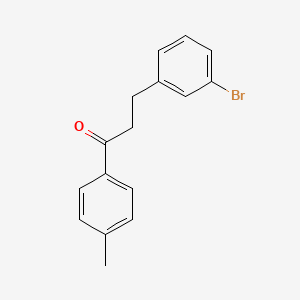
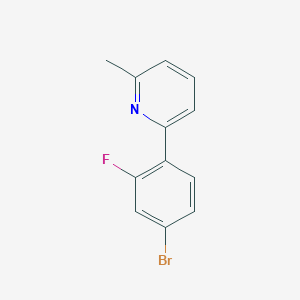
![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)

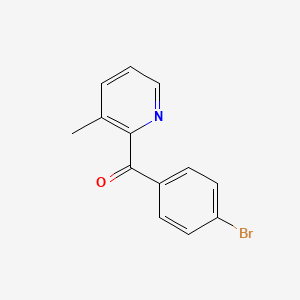

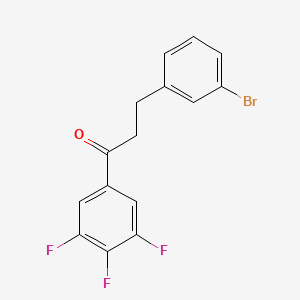
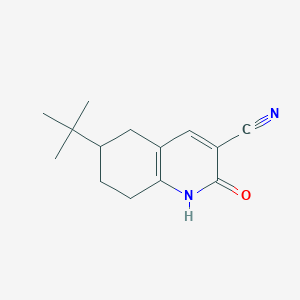
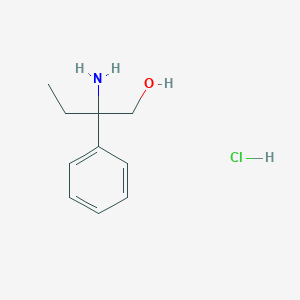
![5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532303.png)
![{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine](/img/structure/B1532305.png)
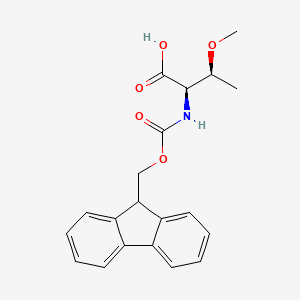
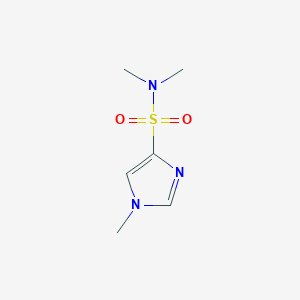
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1532313.png)
